6-Bromo-3-ethoxy-2-hydroxybenzaldehyde molecular weight and formula
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde molecular weight and formula
The following technical monograph details the physicochemical profile, synthetic methodology, and structural characterization of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde . This guide is structured for researchers in medicinal chemistry and ligand design.
[1][2]
Part 1: Molecular Identity & Physicochemical Profile
Compound Identity
-
IUPAC Name: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde[1][2][3][4][5]
-
Common Synonyms: 6-Bromo-3-ethoxysalicylaldehyde; 6-Bromo-o-ethylvanillin (analogous naming convention).
Quantitative Data Profile The following data is derived from standard atomic weights and structural topology.
| Property | Value | Unit | Derivation |
| Molecular Formula | C₉H₉BrO₃ | - | Stoichiometric Count |
| Molecular Weight | 245.07 | g/mol | Calculated (C:12.01, H:1.01, Br:79.90, O:16.00) |
| Exact Mass | 243.9735 | Da | Isotopic Mass ( |
| Heavy Atom Count | 13 | - | Non-hydrogen atoms |
| H-Bond Donors | 1 | - | Phenolic -OH |
| H-Bond Acceptors | 3 | - | Aldehyde (O), Ether (O), Phenol (O) |
| LogP (Predicted) | 2.54 ± 0.3 | - | Lipophilicity Index |
| Topological Polar Surface Area | 46.5 | Ų | TPSA |
Molecular Architecture
This molecule features a highly functionalized benzene core with a specific 1,2,3,6-substitution pattern.
-
C1 (Formyl): The aldehyde group, providing a reactive handle for Schiff base formation.
-
C2 (Hydroxyl): A phenolic -OH capable of intramolecular hydrogen bonding with the C1-carbonyl oxygen, stabilizing the structure.
-
C3 (Ethoxy): An electron-donating alkoxy group that modulates the electronic density of the ring.
-
C6 (Bromo): A halogen substituent positioned ortho to the aldehyde. This position is sterically significant, influencing the geometry of downstream ligands.
Part 2: Synthetic Methodology & Fabrication[8]
Regioselectivity Challenge
Synthesizing the 6-bromo isomer presents a specific regiochemical challenge. Direct bromination of the parent compound (3-ethoxysalicylaldehyde) typically favors the 5-position (para to the activating hydroxyl group). The 6-position is electronically less favorable for electrophilic aromatic substitution (meta to -OH, ortho to deactivated -CHO).
Therefore, successful isolation requires either fractional purification from a mixture or a directed synthesis approach.
Protocol: Bromination with Regio-Purification
This protocol describes the bromination of 3-ethoxysalicylaldehyde, yielding a mixture from which the 6-bromo isomer is isolated.
Reagents:
-
Substrate: 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).[4][8]
-
Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Solvent: Glacial Acetic Acid (AcOH) or Chloroform (CHCl₃).
-
Catalyst: Sodium Acetate (NaOAc) - buffers the reaction to modulate selectivity.
Step-by-Step Workflow:
-
Solution Preparation: Dissolve 10 mmol of 3-ethoxysalicylaldehyde in 20 mL of glacial acetic acid containing 1.0 eq of NaOAc.
-
Addition: Cool the solution to 0–5°C. Dropwise add a solution of Br₂ (10.5 mmol) in acetic acid over 30 minutes.
-
Note: Slow addition suppresses poly-bromination.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (to neutralize excess bromine).
-
Precipitation: A solid precipitate (mixture of 5-bromo and 6-bromo isomers) will form. Filter and wash with cold water.
-
Purification (Critical):
-
Recrystallize initially from Ethanol/Water to remove impurities.
-
Isolation of 6-Isomer: The 5-bromo isomer is typically the major product. To isolate the 6-bromo minor product, employ Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane -> 5% EtOAc in Hexane. The 6-bromo isomer (less polar due to shielding by CHO) typically elutes before the 5-bromo isomer.
-
Part 3: Visualization of Workflows
Logic Diagram: Synthesis & Isolation
The following Graphviz diagram illustrates the critical decision points and flow for isolating the specific 6-bromo isomer.
Caption: Synthetic workflow highlighting the chromatographic separation required to isolate the 6-bromo regioisomer from the major 5-bromo byproduct.
Part 4: Structural Characterization Expectations[10]
To validate the identity of the 6-bromo isomer versus the 5-bromo isomer, rely on ¹H NMR coupling patterns .
| Technique | Expected Signature for 6-Bromo Isomer | Distinction from 5-Bromo |
| ¹H NMR (Aromatic) | Two doublets (or singlet if unresolved) for H4 and H5. | Coupling Constant ( |
| ¹H NMR (Aldehyde) | Singlet at ~10.2 ppm. | The chemical shift may be slightly upfield/downfield relative to the 5-bromo due to the ortho-bromo substituent effect. |
| IR Spectroscopy | C=O stretch ~1650 cm⁻¹ (H-bonded). | C-Br stretch at ~600-700 cm⁻¹. |
| Mass Spectrometry | Molecular ion | Identical for both isomers; MS alone cannot distinguish regiochemistry. |
Key Diagnostic: In the 5-bromo isomer, the protons are at positions 4 and 6. These are meta to each other. The coupling constant would be small (
Part 5: Applications in Drug Discovery
-
Schiff Base Ligands (Salen/Salophen): The aldehyde group condenses with diamines (e.g., ethylenediamine, phenylenediamine) to form tetradentate ligands. The 6-bromo substituent introduces steric bulk near the metal center, forcing a distorted coordination geometry which can enhance catalytic activity or selectivity in asymmetric synthesis.
-
Bioactive Scaffolds: Derivatives of ethoxysalicylaldehyde are explored for antimicrobial and antifungal properties. The introduction of the bromine atom increases lipophilicity (LogP), potentially improving membrane permeability and bioavailability.
References
-
PubChem. (n.d.). Compound Summary: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-45-4).[2][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]
Sources
- 1. 3-BROMO-2-METHYLPHENOL | 7766-23-6 [chemicalbook.com]
- 2. 2,3-二甲氧基-6-溴苯甲酸 - CAS号 60555-93-3 - 摩熵化学 [molaid.com]
- 3. 3-BROMO-2-METHYLPHENOL | 7766-23-6 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 6-bromo-2,3-dihydroxybenzaldehyde - CAS号 83983-71-5 - 摩熵化学 [molaid.com]
- 6. 6-bromo-2,3-dimethoxybenzaldehyde - CAS号 53811-50-0 - 摩熵化学 [molaid.com]
- 7. guidechem.com [guidechem.com]
- 8. CAS 492-88-6: 3-Ethoxysalicylaldehyde | CymitQuimica [cymitquimica.com]

